molecular formula C20H24ClN3O4S B2357279 1-(5-Chloro-2-methoxyphenyl)-3-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea CAS No. 1208531-83-2

1-(5-Chloro-2-methoxyphenyl)-3-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea

Cat. No. B2357279
CAS RN: 1208531-83-2
M. Wt: 437.94
InChI Key: KNPSSUKVZTYJJW-UHFFFAOYSA-N
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Description

This compound is a urea derivative containing a 5-chloro-2-methoxyphenyl group and a 2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl group. Urea derivatives are often used in medicinal chemistry due to their ability to form hydrogen bonds, which can enhance binding affinity to biological targets . The presence of a chloro and methoxy substituent on the phenyl ring could potentially affect the compound’s electronic properties and thus its reactivity .


Synthesis Analysis

The synthesis of this compound would likely involve the reaction of an isocyanate derived from the 5-chloro-2-methoxyphenyl group with an amine derived from the 2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a urea linkage connecting the two phenyl rings. The 5-chloro-2-methoxyphenyl group and the 2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl group would likely impart distinct electronic and steric properties to the molecule .


Chemical Reactions Analysis

As a urea derivative, this compound could potentially undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and isocyanate . The presence of the chloro and methoxy substituents could also make the phenyl ring susceptible to nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the urea linkage could enhance its solubility in polar solvents, while the chloro and methoxy substituents could affect its electronic properties .

Scientific Research Applications

Chemoselective Protection/Deprotection of Amino Groups

The compound’s chemoselective nature arises from its ability to form a stable urea linkage. This property makes it an excellent choice for protecting amino groups during synthetic processes. Here’s how it works:

Mechanism of Action

The mechanism of action of this compound would depend on its intended biological target. Urea derivatives are known to interact with a variety of biological targets through hydrogen bonding and other non-covalent interactions .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

Future research on this compound could involve studying its biological activity, optimizing its synthesis, and investigating its mechanism of action. Given the versatility of urea derivatives in medicinal chemistry, this compound could potentially serve as a useful lead compound in drug discovery .

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O4S/c1-3-10-29(26,27)24-9-8-14-4-6-17(11-15(14)13-24)22-20(25)23-18-12-16(21)5-7-19(18)28-2/h4-7,11-12H,3,8-10,13H2,1-2H3,(H2,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPSSUKVZTYJJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NC3=C(C=CC(=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-2-methoxyphenyl)-3-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea

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